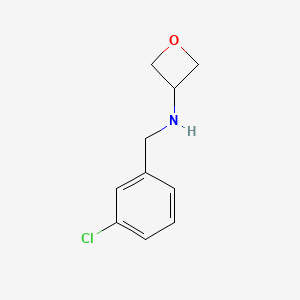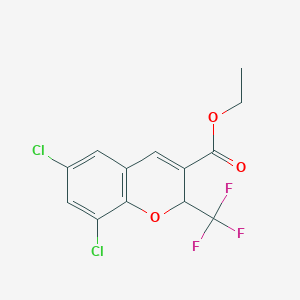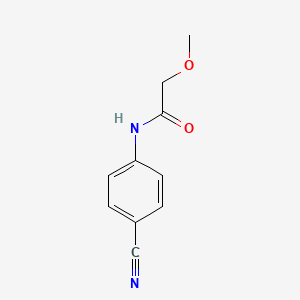
N-(3-Chlorobenzyl)oxetan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Chlorobenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H12ClNO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of oxetanes, including “N-(3-Chlorobenzyl)oxetan-3-amine”, often involves the opening of an epoxide ring with a suitable nucleophile . This process can be achieved under moderate heating and requires an activation energy of 13-17 kcal/mol . The reaction is sensitive to epoxide substitution, and enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .Molecular Structure Analysis
The molecular structure of “N-(3-Chlorobenzyl)oxetan-3-amine” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
“N-(3-Chlorobenzyl)oxetan-3-amine” can participate in various chemical reactions. For instance, it can undergo bromination with Br2 or epoxidation with m-CPBA . Additionally, it can be involved in ring expansion reactions to form larger heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Chlorobenzyl)oxetan-3-amine” include its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .科学的研究の応用
Synthesis Methods
N-(3-Chlorobenzyl)oxetan-3-amine, as part of the broader category of N-alkylamines and N-arylamines, is synthesized through various methods that are pivotal for academic and industrial applications. The expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts demonstrates an efficient method for producing such compounds, including amino acid derivatives and existing drug molecules, emphasizing their significance in life science molecules and their regulatory activities Senthamarai et al., 2018.
Atmospheric Chemistry
In atmospheric chemistry, the study of primary aliphatic amines, including similar structures to N-(3-Chlorobenzyl)oxetan-3-amine, showcases their role in aerosol formation when oxidized with NO3 radicals. This process significantly impacts air quality, particularly in rural communities with elevated nighttime particulate matter (PM) loadings Malloy et al., 2008.
Photoredox Catalysis
The application of photoredox catalysis in site-selective arene C-H amination indicates a method for transforming C-H into C-N bonds using visible light. This process, relevant for synthesizing bioactive compounds, showcases the versatility of N-arylamines and similar structures in pharmaceutical research, highlighting a blueprint for aromatic carbon-hydrogen functionalization Romero et al., 2015.
Electrophilic Aminating Agents
The development of new, sustainable platforms for carbon-nitrogen bond formation through practical singly and doubly electrophilic aminating agents represents a crucial advancement. This method allows for the direct preparation of symmetrical and unsymmetrical diaryl-, arylalkyl-, and dialkylamines, further underlining the importance of efficient C-N bond-forming methods Kattamuri et al., 2017.
Transition-Metal-Catalyzed C-N Bond Forming
Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source offer a mild and versatile C-H amination protocol. This approach, leveraging organic azides for efficient C-H amination reactions, provides a step- and atom-economical alternative to traditional C-N cross-coupling reactions, demonstrating the versatility of N-arylamines and related compounds in synthesizing nitrogen-containing materials Shin et al., 2015.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIMDEJZNJMZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)oxetan-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2702683.png)



![N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide](/img/structure/B2702688.png)

![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)
![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)

![11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2702700.png)
